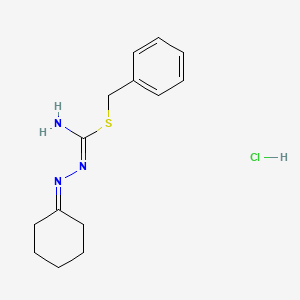![molecular formula C14H16N6O B6045147 7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6045147.png)
7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is known for its unique structure and diverse biological activities, making it a promising candidate for drug development.
Wirkmechanismus
The exact mechanism of action of 7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is not yet fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways involved in disease progression. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can exert a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth and proliferation of bacterial and fungal pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one in lab experiments is its diverse range of biological activities. This makes it a promising candidate for drug development and for investigating the mechanisms of various diseases. However, one limitation is that its exact mechanism of action is not yet fully understood, which may make it challenging to optimize its use in drug development.
Zukünftige Richtungen
There are several future directions for research on 7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one. One area of focus could be investigating its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction could be investigating its use as an antimicrobial agent, particularly in the treatment of multidrug-resistant pathogens. Additionally, further research could be done to elucidate its exact mechanism of action and to optimize its use in drug development.
Synthesemethoden
Several methods have been reported for the synthesis of 7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one. One of the most commonly used methods involves the reaction of 5-amino-3-methylpyrazole-4-carboxylic acid with 2-(4-methylpiperazin-1-yl)pyrido[3,4-e]pyrimidin-4(3H)-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
Wissenschaftliche Forschungsanwendungen
The unique structure of 7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has attracted the attention of researchers in the field of medicinal chemistry. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
11-(4-methylpiperazin-1-yl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O/c1-17-6-8-18(9-7-17)19-5-3-12-11(14(19)21)10-15-13-2-4-16-20(12)13/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQNWULGNZKAIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N2C=CC3=C(C2=O)C=NC4=CC=NN34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-(4-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B6045083.png)
![1-[2-(4-chlorophenyl)ethyl]-N-[4-(methylthio)benzyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6045089.png)
![methyl 4-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B6045101.png)
![N-{2-chloro-5-methoxy-4-[2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]phenyl}benzamide](/img/structure/B6045108.png)

![3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B6045128.png)
![N-cycloheptyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B6045129.png)
![2-(2,2-diphenylethyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]morpholine](/img/structure/B6045137.png)
![2-[(benzylideneamino)oxy]-N'-[2-oxo-1-(1-piperidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B6045151.png)
![1-{1-[3-(allyloxy)benzoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B6045161.png)
![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B6045168.png)
![{1-[(2-amino-6-methyl-4-pyrimidinyl)carbonyl]-3-piperidinyl}(4-biphenylyl)methanone](/img/structure/B6045175.png)
![N-(3-chlorobenzyl)-3-{1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6045178.png)
![1-(4-{[ethyl(4-pyridinylmethyl)amino]methyl}-2-methoxyphenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6045180.png)